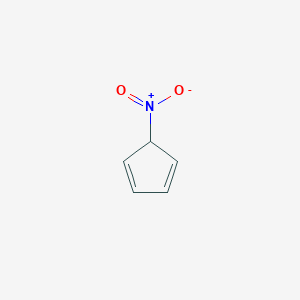![molecular formula C17H20O6 B14603388 4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one CAS No. 60427-83-0](/img/structure/B14603388.png)
4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one is a synthetic organic compound characterized by its unique structural features, including a pyranone ring and a trimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate pyranone precursor under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit tubulin polymerization, which disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in its anti-cancer activity, where it targets rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Combretastatin A-4: A natural product with a similar trimethoxyphenyl group, known for its potent anti-cancer activity.
Colchicine: Another compound with a trimethoxyphenyl group, used as an anti-gout agent and for its ability to inhibit tubulin polymerization.
Podophyllotoxin: Contains a similar structural motif and is used in the treatment of genital warts and as a precursor for anti-cancer drugs.
Uniqueness
4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one is unique due to its specific combination of a pyranone ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential therapeutic applications make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
60427-83-0 |
|---|---|
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
4-methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]pyran-2-one |
InChI |
InChI=1S/C17H20O6/c1-19-13-9-12(23-16(18)10-13)6-5-11-7-14(20-2)17(22-4)15(8-11)21-3/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
DHRJFIDNUBLKKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)OC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)



![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)


![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)


